molecular formula C16H14ClN3OS B15107046 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B15107046
M. Wt: 331.8 g/mol
InChI Key: XTCILICRSKQBSG-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then functionalized with the chlorophenyl group. The cyclopropyl group is introduced through a cyclization reaction, and the amino group is added in the final step. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products

Scientific Research Applications

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-4-(4-fluorophenyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one has a unique combination of functional groups that confer distinct chemical and biological properties. Its thiazole ring and cyclopropyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C16H14ClN3OS/c17-10-3-1-9(2-4-10)12-8-22-16(19-12)14-13(21)7-20(15(14)18)11-5-6-11/h1-4,8,11,18,21H,5-7H2

InChI Key

XTCILICRSKQBSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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